2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

Vue d'ensemble

Description

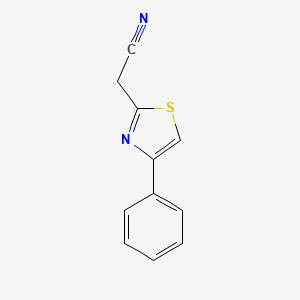

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is an organic compound with the molecular formula C11H8N2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 4-phenylthiazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-phenylthiazole .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from thiazole scaffolds have shown high inhibitory effects against various cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) . In a study, certain synthesized compounds demonstrated superior activity compared to standard treatments against these cancer types.

2. Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth and combat infections. For example, studies have reported that specific thiazole-containing compounds exhibit potent antibacterial effects against a range of pathogens .

3. Anticonvulsant Effects

The anticonvulsant properties of thiazole derivatives are noteworthy. Research has demonstrated that certain analogues of this compound possess significant anticonvulsant activity in animal models . These findings suggest potential applications in treating epilepsy and related disorders.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Efficacy

In a comparative study involving various thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a lead candidate for developing new antibacterial agents .

Mécanisme D'action

The mechanism of action of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and activity. The nitrile group can also undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methylthio-phenyl)-1,3-thiazole-2-yl)acetonitrile

- 2-(4-Chlorophenyl)-1,3-thiazole-2-yl)acetonitrile

- 2-(4-Methoxyphenyl)-1,3-thiazole-2-yl)acetonitrile

Uniqueness

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and neuroprotective agent, summarizing key findings from recent research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₂S. The compound features a thiazole ring, which is known for its biological activity, and an acetonitrile functional group that enhances its reactivity. The thiazole moiety contributes to the compound's unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Properties

The anticancer activity of this compound has been evaluated against several cancer cell lines. Studies reveal that the compound exhibits significant cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 3.5 | Inhibition of cell proliferation and migration |

| A549 (lung cancer) | 6.0 | Cell cycle arrest at G2/M phase |

The mechanism underlying its anticancer effects is believed to involve the induction of apoptosis and inhibition of cellular proliferation through interaction with specific molecular targets .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. Preclinical studies have indicated that it may protect neuronal cells from oxidative stress-induced damage. The proposed mechanism includes:

- Reduction of Reactive Oxygen Species (ROS) : The compound has shown potential in scavenging free radicals.

- Modulation of Neuroinflammatory Pathways : It may inhibit pro-inflammatory cytokines, thereby reducing neuroinflammation.

These findings point towards its potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells demonstrated that treatment with the compound led to a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing cell death through apoptosis.

Case Study: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results showed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, suggesting its potential as an adjuvant therapy .

Propriétés

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFCSIBVJROWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351604 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41381-89-9 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.